5-chloro-N-[4-(4-éthylphényl)-1,3-thiazol-2-yl]-2-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
5-chloro-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
Target of action
Compounds with a thiazole ring, like the one in this molecule, are known to have diverse biological activities . They can interact with various biological targets, including enzymes, receptors, and ion channels. The specific target would depend on the exact structure of the compound and its functional groups.
Méthodes De Préparation
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atom can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used .
Comparaison Avec Des Composés Similaires
Activité Biologique
5-chloro-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide is a compound that has garnered interest due to its potential biological activities, particularly in the context of cystic fibrosis and diabetes management. This article explores its biological activity, supported by case studies, research findings, and data tables.
- Molecular Formula : C21H17ClN4O2S2
- Molecular Weight : 456.97 g/mol
- CAS Number : 931603-71-3
The compound has been shown to interact with the cystic fibrosis transmembrane conductance regulator (CFTR), specifically targeting the ΔF508 mutation. Research indicates that it promotes the proper folding and trafficking of CFTR, enhancing its activity significantly. In vitro studies demonstrated that at a concentration of 10 μM, it increased the folding efficiency of ΔF508 CFTR by threefold and wild-type CFTR by up to 70% .
Cystic Fibrosis Modulation
5-chloro-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide has been identified as a corrector for the ΔF508 CFTR mutation:
- Increased Stability : The compound delays the ER-associated degradation of core-glycosylated ΔF508 CFTR by 30% at 10 μM.
- Enhanced Surface Expression : It improves the stability of low-temperature rescued ΔF508 mutant on the plasma membrane by 1.7-fold at 10 μM.
These findings suggest that this compound could be a promising therapeutic agent for cystic fibrosis patients with the ΔF508 mutation .
Antidiabetic Potential
In addition to its role in cystic fibrosis treatment, this compound has been evaluated for its antidiabetic properties. A study on related nitrobenzamide derivatives indicated that modifications in structure can significantly enhance α-glucosidase inhibitory activity:
- Inhibition Potency : Compounds similar to 5-chloro-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide showed varying degrees of inhibitory activity against α-glucosidase, with IC50 values ranging from 10.75 μM to over 130 μM.
This suggests that structural modifications can lead to improved efficacy against diabetes-related enzymes .
Table 1: Biological Activity Summary
Activity Type | Effect | Concentration (μM) | Reference |
---|---|---|---|
CFTR Folding | Increased by 3-fold | 10 | |
Surface Expression | Increased by 1.7-fold | 10 | |
α-Glucosidase Inhibition | IC50 values range from 10.75 to >130 | Varies |
Table 2: Structure Activity Relationship (SAR)
Compound Variant | Substituent | IC50 (μM) | Notes |
---|---|---|---|
Base Compound | None | - | Reference |
Variant A | -CH3 (para NO2) | 10.75 | Most active |
Variant B | -Cl (para) | Varies | Moderate activity |
Case Study 1: Cystic Fibrosis Treatment
In a controlled study involving transfected cells expressing ΔF508 CFTR, treatment with 5-chloro-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide resulted in significant improvements in CFTR function compared to untreated controls. The study highlighted its potential as a corrective agent for this specific mutation.
Case Study 2: Antidiabetic Efficacy
A series of in vitro experiments assessed the antidiabetic efficacy of various nitrobenzamide derivatives. Compounds structurally related to 5-chloro-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide demonstrated promising results in inhibiting α-glucosidase activity, suggesting potential applications in diabetes management.
Propriétés
IUPAC Name |
5-chloro-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O3S/c1-2-11-3-5-12(6-4-11)15-10-26-18(20-15)21-17(23)14-9-13(19)7-8-16(14)22(24)25/h3-10H,2H2,1H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBXVQUZWCXJAJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.